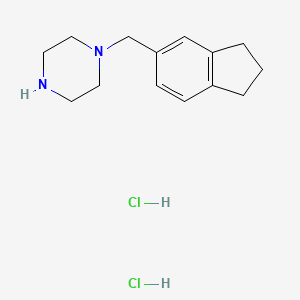

1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-13-5-4-12(10-14(13)3-1)11-16-8-6-15-7-9-16;;/h4-5,10,15H,1-3,6-9,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQNWKNIJZKGDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CN3CCNCC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine dihydrochloride typically involves the reaction of 2,3-dihydro-1H-indene with piperazine under specific conditions. One common method involves the use of a protecting group for the piperazine nitrogen atoms, followed by a reaction with an appropriate reagent such as 2-bromoethyldiphenylsulfonium triflate under basic conditions

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the purification of the final product is crucial to meet the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine dihydrochloride derivatives vary significantly in biological activity and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Features of Piperazine Dihydrochloride Derivatives

Key Comparative Insights

Structural Diversity and Bioactivity :

- Aryl-Substituted Derivatives : Compounds like 1-(2-fluorophenyl)piperazine dihydrochloride (antiparasitic) and Trimetazidine analogs (anticancer) highlight the role of aromatic substituents in target specificity .

- Heterocyclic Substituents : Thiadiazole- or benzofuran-containing derivatives (e.g., C₇H₁₄Cl₂N₄S) are often intermediates in drug discovery, leveraging heterocycles for metabolic stability .

Pharmacological Mechanisms :

- GBR 12783 dihydrochloride exemplifies high selectivity for dopamine transporters, a property linked to its diphenylmethoxyethyl group .

- Unsubstituted piperazine dihydrochloride exhibits mutagenicity when nitrosated, a critical safety consideration absent in bulkier derivatives (e.g., indenylmethyl or benzofuran-methyl) .

Physicochemical Properties: Lipophilicity increases with bicyclic or aromatic substituents (e.g., indenylmethyl vs. Molecular weight correlates with substituent complexity; Trimetazidine analogs (337.24 g/mol) are heavier due to methoxy groups, impacting solubility .

Biological Activity

1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2. It is a derivative of piperazine, known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Weight : 289.24 g/mol

- CAS Number : 1423032-79-4

- Purity : Typically ≥98% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate neurotransmitter systems and exhibit effects on cellular signaling pathways. Specific interactions include:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : It has potential inhibitory effects on enzymes involved in metabolic pathways.

Biological Activity Overview

The compound has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit antibacterial and antifungal properties. In vitro studies have shown effectiveness against various pathogens:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Strong | 0.0039 - 0.025 mg/mL |

| Escherichia coli | Strong | 0.0039 - 0.025 mg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antiviral Activity

A study on related piperazine derivatives indicated significant antiviral activity against HIV-1 with IC50 values in the nanomolar range. The structural similarities suggest that this compound could possess similar properties .

Case Studies and Research Findings

- Antimicrobial Studies : A comprehensive evaluation of various piperazine derivatives highlighted their potential against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing bioactivity .

- Antiviral Research : Recent studies have focused on synthesizing novel piperazine derivatives with improved solubility and bioavailability for targeting viral infections like HIV. These compounds demonstrated promising results in inhibiting viral replication in vitro .

- Neuropharmacological Effects : Investigations into the neuropharmacological effects of similar compounds have revealed potential applications in treating neurological disorders by modulating neurotransmitter systems .

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-dihydro-1H-inden-5-ylmethyl)piperazine dihydrochloride?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution : Reacting a chlorinated indenyl intermediate with piperazine in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF .

- Amide coupling : Use coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) with NEt₃ as a base in DMF, as demonstrated in analogous piperazine syntheses .

- Salt formation : The free base is treated with HCl in a solvent like ethanol to form the dihydrochloride salt .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation and skin contact by working in a fume hood .

- Storage : Keep the compound in a tightly sealed container under inert gas (e.g., argon) at 2–8°C. Desiccate to prevent hygroscopic degradation .

- Stability : Monitor for discoloration or precipitate formation, which may indicate decomposition. Conduct periodic HPLC analysis to verify purity .

Q. What analytical techniques are essential for characterizing its purity and structure?

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Structure confirmation :

Advanced Questions

Q. How can computational methods optimize the synthesis and reaction pathways?

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .

- Machine learning : Train models on existing piperazine reaction datasets to predict optimal solvents, temperatures, and catalysts. For example, ICReDD’s approach integrates computational and experimental data to narrow reaction conditions .

- Solubility prediction : Tools like ESOL or LogS calculators can estimate solubility in various solvents, guiding crystallization protocols .

Q. What strategies resolve contradictions in reported solubility or bioactivity data?

- Controlled reproducibility : Standardize solvent systems (e.g., PBS pH 7.4 for aqueous solubility) and temperature (25°C ± 1°C) to minimize variability .

- Meta-analysis : Compare datasets across studies while accounting for differences in assay conditions (e.g., cell lines, incubation times) .

- Cross-validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm bioactivity .

Q. How to design experiments to elucidate its mechanism of action in biological systems?

- Target identification : Perform kinome-wide profiling or affinity chromatography using a biotinylated derivative to identify binding partners .

- Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map downstream effects in treated cell lines .

- Structural analogs : Synthesize and test derivatives with modifications to the indenyl or piperazine groups to establish structure-activity relationships (SAR) .

Q. What are the critical parameters for scaling up synthesis while maintaining yield?

- Process control : Monitor reaction kinetics via in-situ FTIR or Raman spectroscopy to optimize reagent addition rates .

- Workup optimization : Replace chromatography with recrystallization (e.g., using ethanol/water mixtures) for large-scale purification .

- Quality-by-design (QbD) : Apply DOE (design of experiments) to identify critical process parameters (CPPs) like temperature and stirring speed .

Methodological Notes

- Data validation : Always cross-reference experimental results with computational predictions (e.g., DFT for reaction intermediates) to identify discrepancies .

- Safety protocols : Refer to SDS guidelines for spill management and waste disposal, particularly for HCl-containing byproducts .

- Ethical compliance : Ensure all biological testing adheres to institutional review board (IRB) protocols, especially for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.